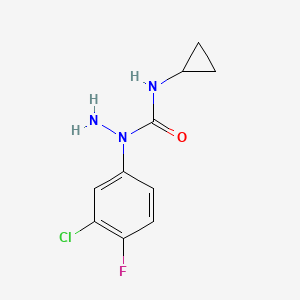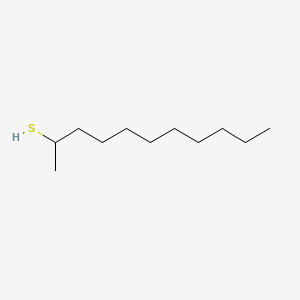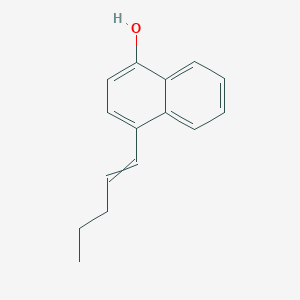
4-(Pent-1-EN-1-YL)naphthalen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pent-1-EN-1-YL)naphthalen-1-OL is an organic compound that belongs to the class of naphthalenes Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings This compound is characterized by the presence of a naphthalene ring substituted with a pent-1-en-1-yl group and a hydroxyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pent-1-EN-1-YL)naphthalen-1-OL can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with pent-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another approach involves the Heck reaction, where naphthalene is coupled with pent-1-en-1-yl bromide in the presence of a palladium catalyst and a base such as triethylamine. This method provides a high yield of the desired product under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and high throughput. The product is then purified through distillation and recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Pent-1-EN-1-YL)naphthalen-1-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the pent-1-en-1-yl group can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-(Pent-1-EN-1-YL)naphthalen-1-one or 4-(Pent-1-EN-1-YL)naphthalen-1-carboxylic acid.
Reduction: Formation of 4-(Pent-1-yl)naphthalen-1-OL.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
4-(Pent-1-EN-1-YL)naphthalen-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Studied for its cytotoxic and anti-inflammatory properties, making it a potential candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Pent-1-EN-1-YL)naphthalen-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound’s aromatic nature allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to generate reactive oxygen species (ROS) through redox reactions contributes to its cytotoxic and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-OL: Lacks the pent-1-en-1-yl group, resulting in different chemical properties and reactivity.
4-(Pent-1-EN-1-YL)naphthalen-2-OL: Similar structure but with the hydroxyl group at the 2-position, leading to variations in its chemical behavior.
4-(Pent-1-EN-1-YL)phenol: Contains a phenol ring instead of a naphthalene ring, affecting its aromaticity and reactivity.
Uniqueness
4-(Pent-1-EN-1-YL)naphthalen-1-OL is unique due to the presence of both a naphthalene ring and a pent-1-en-1-yl group, which confer distinct chemical properties and reactivity
Properties
CAS No. |
61895-87-2 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-pent-1-enylnaphthalen-1-ol |
InChI |
InChI=1S/C15H16O/c1-2-3-4-7-12-10-11-15(16)14-9-6-5-8-13(12)14/h4-11,16H,2-3H2,1H3 |
InChI Key |
RENUWPUDKVQTQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CC=C(C2=CC=CC=C12)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


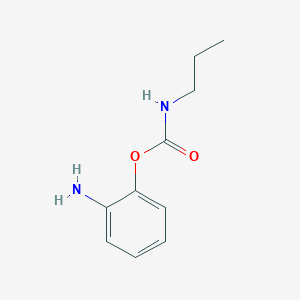
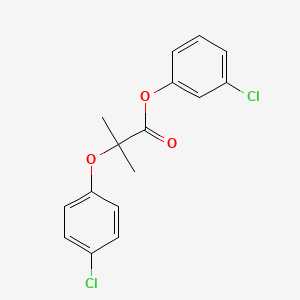
![Methyl 4-[2-oxo-6-(phenoxymethyl)morpholin-4-yl]benzoate](/img/structure/B14555188.png)

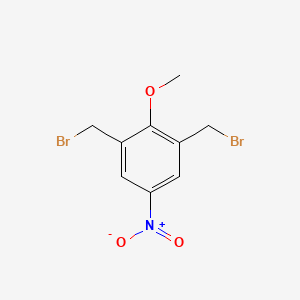
![Ethyl 5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3-thiazole-4-carboxylate](/img/structure/B14555200.png)

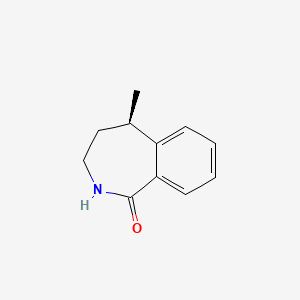
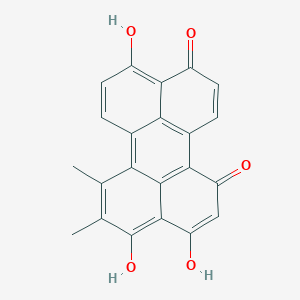
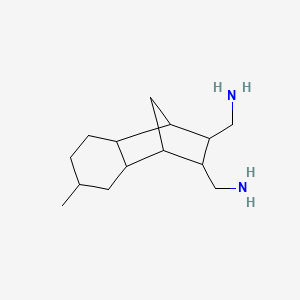
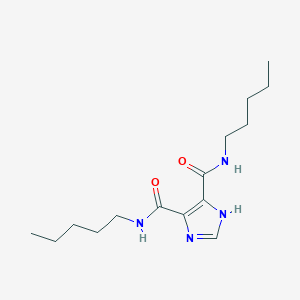
![1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene](/img/structure/B14555253.png)
